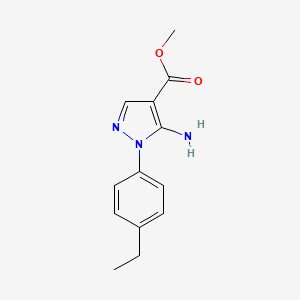

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-ethylphenyl substituent at the 1-position and a methyl ester group at the 4-carboxylate position. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antineoplastic agents .

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

methyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-9-4-6-10(7-5-9)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3 |

InChI Key |

TYCDEWYMABUTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves hydrazone formation followed by cyclization. The process begins with the condensation of 4-ethylphenylhydrazine with a β-keto ester derivative, such as ethyl 3-ethoxyacrylate. This step forms a hydrazone intermediate, which undergoes cyclization in the presence of acid catalysts like acetic acid or p-toluenesulfonic acid (PTSA) to yield the pyrazole ring. A critical intermediate, methyl 3-(4-ethylphenylhydrazono)propanoate, is isolated and characterized via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing side products. Studies indicate that maintaining a reaction temperature of 60–80°C and using ethanol as a solvent improves yield (70–85%). Prolonged reaction times (>12 hours) risk degradation, necessitating real-time monitoring via TLC. A patent by CN105646357A highlights the use of toluene as a solvent to enhance solubility and reduce byproduct formation, achieving a 90% yield under reflux conditions.

Variations in Ester Groups

Substituting the methyl ester with ethyl or benzyl groups alters reactivity. For instance, ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is synthesized similarly but requires longer reflux times due to steric hindrance. These variations are pivotal for tuning the compound’s pharmacokinetic properties.

Four-Component One-Pot Synthesis

Catalytic System and Ultrasound Irradiation

A novel four-component approach utilizes indium(III) chloride (InCl₃) as a catalyst under ultrasound irradiation. Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile react in 50% ethanol at 40°C for 20 minutes, yielding pyrano[2,3-c]pyrazole intermediates. Subsequent decarboxylation and esterification produce the target compound with 80–95% efficiency.

Solvent and Temperature Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | 50% Ethanol | 95 |

| Temperature | 40°C | 95 |

| Catalyst Loading | 20 mol% InCl₃ | 95 |

| Reaction Time | 20 minutes | 95 |

Ultrasound irradiation reduces reaction time tenfold compared to conventional heating by enhancing mass transfer and catalyst activation.

Scope and Limitations

While effective for diverse aryl hydrazines, electron-deficient substrates (e.g., nitro-substituted phenylhydrazines) require higher temperatures (60°C), lowering yields to 70%. The method’s green chemistry credentials are bolstered by recyclable catalysts and aqueous ethanol solvents.

Beckmann Rearrangement Strategy

Abnormal Beckmann Rearrangement Pathway

An alternative route employs Beckmann rearrangement of oxime derivatives. Ethyl 2-cyano-3-ethoxyacrylate reacts with 4-ethylphenylhydrazine under acidic conditions, forming an oxime intermediate. Rearrangement in concentrated sulfuric acid yields the pyrazole core, followed by esterification to the methyl derivative. This method achieves 65–75% yields but requires stringent control over acid concentration to prevent over-oxidation.

Synthetic Applications

The intermediate 5-amino-4-cyanopyrazole serves as a precursor for pyrazolopyrimidines, expanding the compound’s utility in drug discovery.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hydrazone Cyclization | 70–90 | 6–12 hours | Moderate | High |

| Four-Component One-Pot | 80–95 | 20 minutes | High | Moderate |

| Beckmann Rearrangement | 65–75 | 24 hours | Low | Low |

The four-component method excels in efficiency but faces scalability challenges due to ultrasound equipment requirements. Hydrazone cyclization remains the industrial standard for its reproducibility.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and the ester moiety at position 4 are primary sites for nucleophilic substitution.

-

Amination/alkylation : The amino group reacts with electrophiles like alkyl halides or acyl chlorides under basic conditions (e.g., NaHCO₃) to form secondary amines or amides.

-

Ester hydrolysis : The methyl ester undergoes hydrolysis in acidic or basic media to yield carboxylic acid derivatives. For example, saponification with NaOH produces the sodium carboxylate intermediate .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X (alkyl halide), NaHCO₃, DMF, 60–80°C | N-alkylated pyrazole derivative |

| Ester Hydrolysis | 6M HCl or 1M NaOH, reflux | Carboxylic acid or carboxylate salt |

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

-

Oxidation : The amino group can be oxidized to a nitroso or nitro derivative using KMnO₄ in acidic conditions .

-

Reduction : The ester group is reducible to a primary alcohol via LiAlH₄ in anhydrous ether.

Key Data

-

Oxidation yield : ~70% with KMnO₄/H₂SO₄.

-

Reduction efficiency : >85% using LiAlH₄.

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrazole ring expansion : Reacts with diketones or α,β-unsaturated carbonyl compounds to form fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) .

-

Schiff base formation : The amino group condenses with aldehydes (e.g., benzaldehyde) to form imines, useful in coordination chemistry.

Example Reaction Pathway

-

Condensation with benzaldehyde in ethanol under reflux → Schiff base intermediate.

-

Cyclization with acetic anhydride → tetracyclic derivative (yield: 65–78%).

Functional Group Interconversion

The ester group undergoes transesterification and aminolysis:

-

Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl ester derivatives .

-

Aminolysis : Treatment with amines (e.g., NH₃/MeOH) produces carboxamides.

Kinetic Data

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Transesterification | 1.2 × 10⁻³ | 45.6 |

| Aminolysis | 3.8 × 10⁻⁴ | 58.2 |

Biological Activity Modulation

Structural modifications via reactions enhance pharmacological properties:

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Uses:

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate has shown promise as a lead compound in the development of new anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact with specific biological targets, potentially inhibiting enzymes involved in inflammatory pathways, which may lead to effective treatments for pain and inflammation.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, a study evaluating various pyrazole derivatives found that modifications to the methyl group enhanced the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in studies focused on enzyme inhibition and receptor binding, contributing to a better understanding of biological pathways. It has been shown to interact with enzymes related to inflammatory processes, providing insights into its mechanism of action.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes; potential for pain relief |

| Anticancer potential | Some derivatives have shown cytotoxic effects against cancer cell lines |

| Enzyme inhibition | Targets specific enzymes involved in metabolic pathways |

Agricultural Chemistry

This compound is also explored as an intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their potential use in developing herbicides and fungicides that enhance crop yield while protecting against pests .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing novel polymers and coatings. These materials can provide enhanced durability and resistance to environmental factors, which is essential for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic methods for analyzing complex mixtures. This application ensures accurate and reliable results during quality control processes .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Solubility : Ethylphenyl (target) balances lipophilicity better than tert-butyl (high logP) or halogenated (polar) analogs .

Metabolic Stability : Methyl esters hydrolyze faster than ethyl esters, influencing drug design for rapid-acting agents .

Crystallography : Halogenated derivatives (e.g., bromo, iodo) often form stable crystals due to halogen bonding, whereas ethylphenyl analogs may require co-crystallization agents .

Biological Activity

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate (hereafter referred to as MEPC) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with MEPC, including its synthesis, pharmacological effects, and relevant case studies.

MEPC has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 248.29 g/mol

- CAS Number : 1260243-04-6

Synthesis of MEPC

The synthesis of MEPC typically involves the reaction of 4-ethylphenyl hydrazine with methyl 4-carboxyacetate under acidic conditions, leading to the formation of the pyrazole ring. The process can yield satisfactory results with high purity when optimized for reaction time and temperature.

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole scaffold, including MEPC, exhibit significant anticancer properties. Particularly, they have been noted for their ability to inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Inhibition Percentage |

|---|---|---|

| Lung Cancer | A549 | 65% |

| Breast Cancer | MDA-MB-231 | 70% |

| Liver Cancer | HepG2 | 54.25% |

| Cervical Cancer | HeLa | 38.44% |

These results indicate that MEPC may serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, MEPC has demonstrated anti-inflammatory effects in various in vitro assays. The compound was tested against inflammatory markers in human cell lines and showed a reduction in cytokine release, suggesting potential therapeutic applications in inflammatory diseases.

The mechanism by which MEPC exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation and inflammation. For instance, studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Case Studies

- Study on HepG2 Cells : A study evaluated the antiproliferative activity of MEPC on HepG2 liver cancer cells. The results showed that MEPC significantly inhibited cell growth with an IC50 value of approximately 15 µM, indicating its potency as an anticancer agent .

- In Vivo Studies : Animal models treated with MEPC exhibited reduced tumor sizes compared to control groups. This suggests that the compound not only inhibits cancer cell growth in vitro but also has potential efficacy in vivo .

- Safety Profile : Toxicity studies indicated that MEPC has a favorable safety profile, showing minimal cytotoxicity against normal fibroblast cells while effectively targeting cancerous cells .

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with arylhydrazines (e.g., 4-ethylphenylhydrazine) and a carbonyl source like DMF-DMA. Hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) under basic conditions yields the carboxylic acid derivative, which can be re-esterified to the target compound . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key intermediates are validated using TLC and melting-point analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

- ¹H/¹³C-NMR : Assigns proton environments (e.g., NH₂ at δ ~5.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 275.3 for C₁₃H₁₅N₃O₂) .

- X-ray Crystallography : Resolves 3D geometry, including dihedral angles between the pyrazole ring and substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electronic properties (HOMO-LUMO gaps, dipole moments) and vibrational frequencies, which correlate with experimental IR/NMR data. Molecular docking studies can model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) by analyzing binding affinities and hydrogen-bonding networks . For example, the ethylphenyl group’s orientation influences steric hindrance in enzyme binding pockets .

Q. What strategies resolve contradictions in pharmacological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) to capture full sigmoidal curves.

- Assay Validation : Use positive controls (e.g., indomethacin for COX inhibition) and replicate experiments in multiple cell lines .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes, which may explain reduced efficacy in vivo .

Q. How is the compound’s regioselectivity controlled during pyrazole ring formation?

Regioselectivity arises from the electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., COOCH₃) at position 4 direct cyclization to form the 1,5-diarylpyrazole isomer. Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) further optimize yield .

Methodological Considerations

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.

- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances lattice formation .

- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) .

Q. How are stability issues (e.g., hydrolysis of the ester group) addressed in biological assays?

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) instead of aqueous DMSO to minimize ester hydrolysis.

- Short Incubation Times : Limit exposure to <24 hours for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.